N-(2-phenylethyl)pyridin-2-amine
Description
N-(2-Phenylethyl)pyridin-2-amine (CAS 6311-99-5) is a pyridine derivative featuring a 2-aminopyridine core linked to a phenylethyl group via an ethyl chain. This compound has been characterized in safety data sheets, highlighting its handling precautions (e.g., inhalation risks and first-aid measures) but lacks explicit biological or pharmacological data in the provided evidence . Its structural framework, however, aligns with bioactive pyridin-2-amine derivatives, making it a candidate for comparison with analogs exhibiting antimicrobial, anticancer, or anthelmintic properties.
Properties
CAS No. |
90678-69-6 |
|---|---|
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-(2-phenylethyl)pyridin-2-amine |
InChI |
InChI=1S/C13H14N2/c1-2-6-12(7-3-1)9-11-15-13-8-4-5-10-14-13/h1-8,10H,9,11H2,(H,14,15) |
InChI Key |
BEPCFSMZLKUTHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)pyridin-2-amine typically involves the reaction of pyridine derivatives with phenylethylamine. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with phenylethylamine under basic conditions. For example, 2-chloropyridine can be reacted with phenylethylamine in the presence of a base like potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar nucleophilic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The phenylethylamine moiety can be oxidized to form corresponding imines or amides.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation reactions.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
N-(2-phenylethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)pyridin-2-amine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to trace amine-associated receptors, influencing neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of N-(2-phenylethyl)pyridin-2-amine, their substituents, and reported bioactivities:
Structural and Functional Insights
Electronic and Steric Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
